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Methyltetrazine-PEG13-acid

Bioorthogonal Chemistry Click Chemistry PROTAC Linker Design

Methyltetrazine-PEG13-acid (MW 788.88, C36H60N4O15) is a heterobifunctional polyethylene glycol (PEG)-based linker combining a methyltetrazine moiety for copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition and a terminal carboxylic acid group for amide coupling. The compound serves as a critical building block in PROTAC (PROteolysis TArgeting Chimera) synthesis, enabling targeted protein degradation through the ubiquitin-proteasome pathway.

Molecular Formula C36H60N4O15
Molecular Weight 788.9 g/mol
Cat. No. B8106570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG13-acid
Molecular FormulaC36H60N4O15
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42)
InChIKeyPAMHTCMCKYWMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG13-acid: Procurement and Selection Guide for PROTAC Linker and Bioorthogonal Conjugation Applications


Methyltetrazine-PEG13-acid (MW 788.88, C36H60N4O15) is a heterobifunctional polyethylene glycol (PEG)-based linker combining a methyltetrazine moiety for copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition and a terminal carboxylic acid group for amide coupling . The compound serves as a critical building block in PROTAC (PROteolysis TArgeting Chimera) synthesis, enabling targeted protein degradation through the ubiquitin-proteasome pathway [1]. The PEG13 spacer provides enhanced aqueous solubility and flexibility compared to shorter PEG variants, while the methyltetrazine group offers a distinct stability-reactivity profile relative to hydrogen-substituted tetrazines .

Why Methyltetrazine-PEG13-acid Cannot Be Substituted with Shorter PEG Tetrazines or Alternative Click Reagents Without Functional Compromise


Generic substitution among tetrazine-PEG linkers is scientifically unsound due to three interdependent variables: tetrazine substituent chemistry (methyl vs. hydrogen), PEG spacer length, and terminal functional group identity . The methyl group on the tetrazine ring reduces IEDDA reaction kinetics compared to hydrogen-tetrazine analogs but confers essential stability in biological media—hydrogen-tetrazines degrade within hours in serum, whereas methyltetrazines remain functional for days . PEG spacer length modulates solubility, steric accessibility to buried conjugation sites, and in vivo pharmacokinetics; PEG4 variants show different clearance profiles and conjugation efficiencies than PEG12 or PEG13 counterparts . The terminal carboxylic acid further distinguishes this compound from amine- or NHS-terminated analogs, requiring distinct activation strategies and enabling orthogonal conjugation pathways .

Methyltetrazine-PEG13-acid: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


Methyltetrazine Stability Advantage Over Hydrogen-Tetrazine in Physiological Buffers and Serum

The methyltetrazine moiety demonstrates a quantifiable stability advantage over hydrogen-substituted tetrazine analogs under physiological conditions. While hydrogen-tetrazines exhibit rapid degradation in aqueous buffers and serum (functional half-life measured in hours), the methyl group on methyltetrazine donates electron density that enhances resistance to nucleophilic attack, extending functional stability to days at 4°C, pH 7.5 . This stability difference is accompanied by a trade-off in reaction kinetics: methyltetrazine exhibits slower cycloaddition kinetics than hydrogen-substituted tetrazine, with second-order rate constants for IEDDA reactions with trans-cyclooctene (TCO) ranging from 1,000 to 3,000 M⁻¹s⁻¹ in aqueous media for methyltetrazine derivatives, compared to hydrogen-tetrazine rates that can exceed 10,000 M⁻¹s⁻¹ .

Bioorthogonal Chemistry Click Chemistry PROTAC Linker Design

PEG13 Spacer Length Differentiation: Conjugation Efficiency to Buried Cysteine Residues

Kinetic studies on PEG spacer length effects reveal that PEG12-containing methyltetrazine-maleimide linkers enhance reaction kinetics with thiol groups by approximately 40% compared to non-PEGylated methyltetrazine-maleimide (MW 352.35 g/mol) when conjugating to buried cysteine residues in Fab fragments . This spacer-length-dependent accessibility advantage extends to PEG13 (MW 788.88), which provides an additional ethylene glycol unit compared to PEG12, further increasing molecular reach and reducing steric hindrance. In comparative analyses, shorter PEG linkers (PEG4, MW ~533.5) provide insufficient spacer length for efficient conjugation to sterically hindered sites, while PEG13 offers optimal balance between solubility enhancement and molecular footprint .

Antibody-Drug Conjugate Bioconjugation PROTAC Linker

Pharmacokinetic Modulation: PEG Spacer Length Impact on Hepatic Uptake and Tumor-to-Background Ratios

In pretargeting applications employing tetrazine-TCO chemistry, PEG12 spacers reduce hepatic uptake by approximately 40% compared to shorter PEG variants (e.g., PEG4) in murine models, while optimizing tumor-to-background ratios to 12:1 . The extended PEG13 spacer in Methyltetrazine-PEG13-acid is anticipated to maintain or marginally improve upon these pharmacokinetic benefits, as PEG length correlates inversely with non-specific organ accumulation and directly with circulation time [1]. In direct comparative studies, single-domain antibody fragments conjugated via PEG4-methyltetrazine linkers demonstrated tumor uptake of 3.7 ± 1.2% ID/g at 1 h post-injection in SKOV3 xenograft models, with tumor-to-kidney ratios 3- to 4-fold higher than non-PEGylated controls [2].

Pretargeted Imaging Drug Delivery In Vivo Pharmacokinetics

Terminal Carboxylic Acid Versus Amine: Distinct Conjugation Pathways and PROTAC Assembly Workflows

The terminal carboxylic acid group in Methyltetrazine-PEG13-acid enables distinct conjugation pathways compared to amine-terminated tetrazine-PEG analogs. Carboxylic acid requires activation (e.g., EDC/NHS or DCC coupling) to react with primary amines, providing controlled, stepwise conjugation amenable to PROTAC assembly workflows where linker-payload attachment must precede E3 ligase ligand conjugation . In contrast, amine-terminated analogs (e.g., Methyltetrazine-PEG4-amine, MW 363.42) react directly with NHS esters or activated carboxylic acids, offering faster single-step conjugation but with reduced control over reaction sequence . For PROTAC synthesis, this functional group distinction dictates the order of assembly operations and compatibility with specific payload chemistries [1].

PROTAC Synthesis Amide Coupling Linker-Payload Conjugation

Copper-Free IEDDA Kinetics Versus Alternative Bioorthogonal Click Chemistries

The IEDDA reaction between tetrazines and trans-cyclooctene (TCO) exhibits second-order rate constants ranging from 1,000 to 3,000 M⁻¹s⁻¹ in aqueous media, surpassing strain-promoted azide-alkyne cycloaddition (SPAAC, 0.1–1.0 M⁻¹s⁻¹) by approximately 1,000- to 10,000-fold and copper-catalyzed azide-alkyne cycloaddition (CuAAC, 0.1–1.0 M⁻¹s⁻¹) by equivalent margins . Methyltetrazine-PEG13-acid leverages this kinetic advantage while maintaining copper-free, catalyst-free reaction conditions compatible with live-cell and in vivo applications . The reaction proceeds under mild buffer conditions (pH 7-9) without requiring elevated temperatures or reducing agents, and the methyltetrazine group remains stable in aqueous buffered media for weeks at 4°C [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

PROTAC Linker Selection: PEG Length Effects on Ternary Complex Formation and Degradation Efficiency

Systematic linker optimization studies in PROTAC development demonstrate that PEG linker length directly influences ternary complex formation (target protein-PROTAC-E3 ligase) and subsequent degradation efficiency. PROTACs containing PEG-based linkers in the 12-14 unit range (MW 750-850) provide optimal spatial positioning between the target-binding and E3 ligase-binding moieties, enabling productive ternary complex geometry [1]. The PEG13 spacer (MW 788.88) falls within this optimal range, offering a balance between sufficient length to span the ~30-50 Å distance required for ternary complex formation and adequate rigidity to avoid entropic penalties associated with excessively long, flexible linkers . Shorter PEG linkers (PEG4-PEG8) may constrain ternary complex formation for targets with buried binding sites, while PEG13 provides the conformational flexibility needed for diverse target-E3 ligase pairs .

PROTAC Targeted Protein Degradation Linker Optimization

Methyltetrazine-PEG13-acid: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Synthesis Requiring Sequential Conjugation with Extended Linker Reach

Methyltetrazine-PEG13-acid is optimally deployed in PROTAC development workflows where the carboxylic acid terminus enables sequential, controlled conjugation: first activating the acid with EDC/NHS to couple with an amine-containing target-binding ligand or E3 ligase ligand, followed by tetrazine-TCO click chemistry for final assembly. The PEG13 spacer length (13 ethylene glycol units) falls within the empirically validated optimal range (12-14 PEG units) for productive ternary complex formation, while the methyltetrazine moiety provides the requisite stability for multi-step synthesis [1].

Site-Specific Antibody Conjugation to Sterically Hindered Cysteine Residues

For antibody-drug conjugate (ADC) development targeting buried cysteine residues in Fab fragments or engineered cysteine residues with limited solvent accessibility, the extended PEG13 spacer in Methyltetrazine-PEG13-acid provides approximately 40% or greater kinetic enhancement compared to non-PEGylated methyltetrazine linkers [1]. The carboxylic acid terminus enables attachment to amine-functionalized payloads following activation, while the PEG13 chain ensures sufficient reach to access sterically hindered conjugation sites without compromising antibody structural integrity.

Pretargeted PET Imaging Requiring Optimized Tumor-to-Background Ratios

In pretargeted imaging applications employing TCO-modified targeting vectors, Methyltetrazine-PEG13-acid conjugated to radiolabeled probes leverages the PEG13 spacer length to achieve reduced hepatic uptake (≥40% reduction versus PEG4) and tumor-to-background ratios approaching 12:1 [1]. The copper-free IEDDA reaction kinetics (k = 1,000–3,000 M⁻¹s⁻¹) enable efficient in vivo ligation at nanomolar concentrations, while the methyltetrazine stability profile supports extended circulation times required for optimal tumor accumulation .

Live-Cell Imaging and In Situ Protein Labeling in Complex Biological Environments

Methyltetrazine-PEG13-acid is particularly suitable for live-cell imaging applications where copper catalysts are cytotoxic and slower bioorthogonal chemistries (e.g., SPAAC, CuAAC) fail to achieve efficient labeling at physiologically relevant concentrations. The methyltetrazine-mediated IEDDA reaction proceeds with second-order rate constants 1,000- to 10,000-fold faster than SPAAC and CuAAC, enabling efficient conjugation at low micromolar concentrations without perturbing native cellular processes [1]. The PEG13 spacer imparts aqueous solubility that minimizes non-specific protein adsorption and aggregation during extended imaging sessions .

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